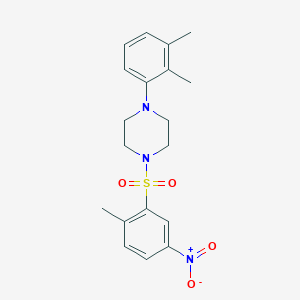![molecular formula C27H18N4O2 B11508865 5-[(4-methylphenyl)amino]-3-phenyl-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione](/img/structure/B11508865.png)
5-[(4-methylphenyl)amino]-3-phenyl-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-METHYLPHENYL)AMINO]-3-PHENYL-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE is a complex organic compound with a molecular formula of C27H18N4O2 and a molecular weight of 430.457 Da . This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 5-[(4-METHYLPHENYL)AMINO]-3-PHENYL-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE involves multiple steps and specific reaction conditions. One common method involves the reaction of ester ethoxycarbonylhydrazones with primary amines . The process typically includes the following steps:
Formation of hydrazones: Ester ethoxycarbonylhydrazones are reacted with primary amines to form hydrazones.
Cyclization: The hydrazones undergo cyclization to form the triazole ring.
Functionalization: The triazole ring is further functionalized with various substituents to obtain the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
5-[(4-METHYLPHENYL)AMINO]-3-PHENYL-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(4-METHYLPHENYL)AMINO]-3-PHENYL-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It is used as a precursor for the synthesis of agrochemicals and pesticides.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[(4-METHYLPHENYL)AMINO]-3-PHENYL-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-[(4-METHYLPHENYL)AMINO]-3-PHENYL-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share a similar triazole ring structure and exhibit diverse pharmacological activities.
Pyrazole Derivatives: These compounds have a pyrazole ring and are known for their bioactive properties.
Thiadiazole Derivatives: These compounds contain a thiadiazole ring and are used in various medicinal and agricultural applications.
The uniqueness of 5-[(4-METHYLPHENYL)AMINO]-3-PHENYL-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H18N4O2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
5-(4-methylanilino)-3-phenylnaphtho[3,2-e]benzotriazole-6,11-dione |
InChI |
InChI=1S/C27H18N4O2/c1-16-11-13-17(14-12-16)28-21-15-22-25(29-30-31(22)18-7-3-2-4-8-18)24-23(21)26(32)19-9-5-6-10-20(19)27(24)33/h2-15,28H,1H3 |
InChI Key |
ASQSDTVXUSDDHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)N=NN3C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B11508789.png)
![5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11508795.png)
![12-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11508802.png)
![1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]ethanone](/img/structure/B11508803.png)
![2,4-dichloro-N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11508813.png)
![3-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B11508820.png)
![N-[(Z)-[(2,4-Difluorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide](/img/structure/B11508825.png)

![2-{[5-acetyl-3-cyano-6-methyl-4-(4-methylthiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,4-dibromo-6-methylphenyl)acetamide](/img/structure/B11508836.png)
![1-[4-(1-Adamantyl)piperazino]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-YL)-1-ethanone](/img/structure/B11508837.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B11508840.png)
![2-phenyl-4,6-bis(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11508851.png)

![1-{5',5',9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2'-[1,4]oxazolidin]-4'-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one](/img/structure/B11508861.png)
